molecular formula C9H7BrFN3O3 B13045530 Methyl 2-(6-bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate

Methyl 2-(6-bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate

Cat. No.: B13045530
M. Wt: 304.07 g/mol
InChI Key: UUPWZSQURGXIMP-UHFFFAOYSA-N
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Description

Methyl 2-(6-bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate is a complex organic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with additional functional groups including a bromo, fluoro, and oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromo and Fluoro Groups: These can be introduced via halogenation reactions using reagents such as bromine and fluorine sources.

    Formation of the Ester Group: The esterification reaction can be carried out using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromo and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 2-(6-bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Methyl 2-(6-bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or van der Waals forces, with these targets. This can lead to the modulation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(6-chloro-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate
  • Methyl 2-(6-bromo-8-methyl-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate

Uniqueness

Methyl 2-(6-bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate is unique due to the presence of both bromo and fluoro groups, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and materials.

Properties

Molecular Formula

C9H7BrFN3O3

Molecular Weight

304.07 g/mol

IUPAC Name

methyl 2-(6-bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetate

InChI

InChI=1S/C9H7BrFN3O3/c1-17-7(15)4-14-9(16)13-3-5(10)2-6(11)8(13)12-14/h2-3H,4H2,1H3

InChI Key

UUPWZSQURGXIMP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C(=O)N2C=C(C=C(C2=N1)F)Br

Origin of Product

United States

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